Bis[2-(2-pyridyl)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-3-9-16-13(5-1)7-11-15-12-8-14-6-2-4-10-17-14/h1-6,9-10,15H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFSKLYDPJFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415403 | |
| Record name | ST4119595 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15496-36-3 | |
| Record name | ST4119595 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Hydrogenation with H₂:in Asymmetric Hydrogenation, Cationic Rhodium or Iridium Complexes Are Often Employed.acs.orga Common Mechanistic Proposal Involves:
Coordination: The imine substrate coordinates to the metal center.
Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, which is formally oxidized.
Hydride Transfer: A hydride from the metal is transferred to the carbon atom of the imine. acs.org
Reductive Elimination: A second hydride transfer and reductive elimination from the metal center releases the amine product and regenerates the catalyst. acs.org
An alternative pathway suggests that a proton is first transferred to the imine nitrogen, generating a more electrophilic iminium species, which then coordinates to the metal before the reduction steps. acs.org
Transfer Hydrogenation:in Transfer Hydrogenation, Hydrogen is Sourced from Other Molecules Like Isopropanol or Formic Acid.whiterose.ac.ukruthenium Complexes Are Frequently Used. for Instance, the Alkylation of Amines with Alcohols, Catalyzed by Bifunctional Iridium Complexes, Can Proceed Through an Imine Intermediate.acs.orgin Such Cases, the Coordination of the Imine to the Iridium Hydride Species Can Be the Rate Determining Step.acs.org
Postulated Role of Bis[2-(2-pyridyl)ethyl]amine in Imine Catalysis
Although specific studies are lacking, we can hypothesize the role of a this compound-metal complex in an imine transformation like reduction. The tridentate nature of the ligand, with its two pyridyl and one amine nitrogen donors, allows it to form stable complexes with various transition metals (e.g., Cu, Ru, Ir, Rh). This coordination would create a specific steric and electronic environment around the metal center.
A plausible mechanistic cycle for the hydrogenation of an imine catalyzed by a hypothetical [M(this compound)] complex might involve the following steps, drawing parallels from established systems:
Catalyst Activation: The initial complex may require an activation step to open a coordination site for the substrate.
Imine Coordination: The imine substrate would coordinate to the metal center.
Hydrogen Activation: Molecular hydrogen would be activated by the complex, potentially forming a metal-hydride species.
Migratory Insertion/Hydride Transfer: The coordinated imine would undergo migratory insertion into the metal-hydride bond, or a stepwise transfer of hydride to the imine carbon would occur.
Product Release: The resulting amine product would be released, regenerating the active catalyst for the next cycle.
The specific energetics and favorability of these steps would be dictated by the choice of metal and the reaction conditions. The pyridyl groups of the ligand could play a role in modulating the electronic properties of the metal center, influencing its reactivity.
The following table summarizes key data from related mechanistic studies on imine reductions using different catalytic systems, which could serve as a basis for future investigations involving this compound complexes.
| Catalyst System | Substrate Type | Key Mechanistic Feature | Reference |
| Iridium/Diphosphine | Dibenzo[b,e]azepine | Asymmetric Hydrogenation | rsc.org |
| Ruthenium/Thiourea-Diphosphine | Dihydroisoquinolines | Anion-binding interaction activates substrate | rsc.org |
| Palladium/Diphosphine | Sulfonyl imines | Requires Lewis acid co-catalyst | rsc.org |
| Iridium-Cp*/Amine | Aniline/Benzyl alcohol | Imine coordination is rate-determining step | acs.org |
Further research, including kinetic studies, isotopic labeling, and computational modeling, would be necessary to elucidate the precise mechanism of imine transformations catalyzed by complexes of this compound.
Elucidation of Coordination Chemistry and Metal Complex Architectures
Complexation with Transition Metals
Bis[2-(2-pyridyl)ethyl]amine, acting as a tridentate N-donor ligand, readily forms stable complexes with a variety of transition metals. The two pyridyl nitrogen atoms and the central amine nitrogen coordinate to the metal center, influencing the resulting geometry and reactivity of the complex. The flexibility of the ethyl arms allows for the accommodation of different metal ion sizes and coordination preferences, leading to a wide array of structural motifs.
Copper(I) and Copper(II) Complexes
The coordination chemistry of copper with this compound and its derivatives has been extensively studied, in part due to the relevance of copper complexes in bioinorganic chemistry.
With Copper(I) , the ligand supports the formation of complexes with varying coordination numbers. For instance, a distorted tetrahedral geometry can be observed in the complex Cu(L)(CH3CN), where L is a derivative of this compound. In this structure, the copper(I) ion is coordinated to the three nitrogen atoms of the ligand and one nitrogen atom from a bound acetonitrile (B52724) molecule. The steric hindrance introduced by substituents on the pyridine (B92270) rings can prevent the adoption of a three-coordinate geometry.
Copper(II) complexes with this ligand framework exhibit a range of geometries, most notably distorted square pyramidal and trigonal bipyramidal. In one example, a copper(II) complex with a related tripodal ligand, bis[(2-pyridyl)methyl]-2-(2-pyridyl)-ethylamine (pmea), adopts a distorted square pyramidal geometry where three nitrogen atoms from the ligand and a water molecule occupy the basal plane, with the fourth nitrogen atom in the axial position. koreascience.kr Another study reports a dinuclear Cu(II) complex where the ligand coordinates to the metal center through the bis(picolyl)methyl amine portion and the oxygen and pyridine nitrogen atoms of a pyridine-2-carboxamide moiety from a second ligand unit. researchgate.net The reaction of a modified this compound ligand with copper(II) acetate (B1210297) can lead to the formation of a coordination polymer with a dinuclear paddle-wheel structure. nih.goviucr.org In this architecture, the triazine and pyridyl nitrogen atoms from different ligands coordinate to the axial positions of the dicopper tetraacetate unit. nih.goviucr.org
| Complex | Geometry | Cu-N (Å) | Cu-O (Å) | Cu-Cu (Å) |
|---|---|---|---|---|
| Cu(pmea)(H2O)2·H2O | Distorted Square Pyramidal | - | - | - |
| [Cu2(C19H23N7O)(C2H3O2)4]n | Distorted Octahedral | - | 1.927(3)–2.046(3) | 2.7888(8) |
Zinc(II) and Cadmium(II) Complexes
The coordination of this compound and its analogues to Zinc(II) and Cadmium(II) results in the formation of stable complexes, often with tetrahedral or distorted octahedral geometries. The synthesis and characterization of complexes with the general formula [M(bispicam)2]X2, where bispicam is bis(2-pyridylmethyl)amine, have been reported for both Zn(II) and Cd(II). researchgate.net In these complexes, two tridentate ligands coordinate to the metal center.
For Zinc(II) , molecular mechanics studies have been employed to investigate the structures of complexes with amino- and pyridyl-containing ligands. acs.org The formation of both mononuclear and dinuclear zinc(II) complexes has been observed, with the specific architecture being influenced by the ligand structure and reaction conditions. acs.org
Cadmium(II) , being a larger ion, can accommodate higher coordination numbers. The synthesis of a one-dimensional coordination polymer of cadmium(II) has been achieved using a protonated N,N-bis(3-pyridylmethyl)amine ligand, where tetranuclear Cd(II) clusters are bridged by the ligand. researchgate.net Another study describes a binuclear Cd(II) structure also linked by the protonated form of this flexible dipyridyl ligand. researchgate.net In a different complex, a cadmium(II) ion is coordinated in a distorted octahedral geometry by two tridentate aroylhydrazone ligands. nih.gov
| Complex | Metal Ion | Geometry | Coordination Environment |
|---|---|---|---|
| [Zn(bispicam)2]X2 | Zn(II) | - | N6 |
| {[Cd2(Hbpma)Cl5(H2O)].2H2O}n | Cd(II) | - | - |
| [Cd(C13H11N4O2)2] | Cd(II) | Distorted Octahedral | N4O2 |
Iron(II) and Iron(III) Complexes
The coordination chemistry of iron with this compound and related ligands is of significant interest due to the role of iron in biological systems.
Iron(II) complexes with derivatives of this ligand have been synthesized and structurally characterized. For instance, the reaction of FeCl2 with 2,6-bis(imino)pyridyl ligands results in complexes where the iron(II) center can adopt either a distorted square pyramidal or a distorted trigonal bipyramidal geometry. acs.org These complexes have been investigated for their catalytic activity in ethylene (B1197577) polymerization. acs.org
Iron(III) forms a variety of complexes, often with octahedral geometry. The crystal structure of trichloro[bis(pyridin-2-ylmethyl)amine]iron(III) reveals a rhombically distorted octahedral coordination, with the three nitrogen atoms of the facial ligand and three chloride ions bound to the iron(III) center. rsc.org In another study, the coordination of FeCl3 to a modified tris(2-pyridylmethyl)amine (B178826) ligand yielded a mononuclear iron(III) complex with a pseudo-octahedral environment. nih.gov This research also reported the formation of a diiron(III) derivative with an unusual seven-coordinate, pentagonal-bipyramidal geometry for one iron center and a square-pyramidal environment for the other. nih.gov
| Complex | Oxidation State | Geometry | Coordination Environment |
|---|---|---|---|
| [Fe(L)Cl2] (L = 2,6-bis(imino)pyridyl) | Fe(II) | Distorted Square Pyramidal/Trigonal Bipyramidal | N3Cl2 |
| [Fe(bpma)Cl3] | Fe(III) | Rhombically Distorted Octahedral | N3Cl3 |
| Diiron(III) complex with modified tpa ligand | Fe(III) | Pentagonal-Bipyramidal/Square-Pyramidal | - |
Manganese(II) and Manganese(III) Complexes
Manganese complexes with this compound and its analogues have been synthesized and characterized, with applications in modeling manganese-containing enzymes.
Manganese(II) complexes of the type [Mn(bispicam)2]X2 have been prepared and studied using X-ray crystallography and EPR spectroscopy. researchgate.net The single-crystal X-ray diffraction analysis of a related dinuclear Mn(II) complex with N,N'-bis(2-pyridinylmethylene)propanediamine shows that each of the two Mn(II) ions is coordinated by one ligand, while a third ligand bridges the metal centers. researchgate.net
Manganese(III) complexes with related Schiff base ligands have also been synthesized and characterized. acs.org The coordination environment around the manganese(III) center is often octahedral, with the specific geometry being influenced by the nature of the ligand and any coordinated anions.
| Complex | Oxidation State | Key Structural Feature | Mn-Mn distance (Å) |
|---|---|---|---|
| [Mn(bispicam)2]X2 | Mn(II) | Mononuclear, two tridentate ligands | - |
| [Mn2(L)3(ClO4)4] | Mn(II) | Dinuclear, bridged by one ligand | 7.15 |
Nickel(II) and Cobalt(II) Complexes
Nickel(II) and Cobalt(II) readily form complexes with this compound and related ligands, typically resulting in octahedral geometries.
For Nickel(II) , the cis-facial coordination of bis(pyrid-2-ylmethyl)amine (bpma) in the complex [Ni(bpma)2]2+ has been established. acs.org The nickel(II) ion is in a pseudo-octahedral environment, coordinated by the three nitrogen atoms of each of the two tridentate ligands.
Cobalt(II) complexes with 2,6-bis(imino)pyridyl ligands have been synthesized and shown to adopt distorted square pyramidal or trigonal bipyramidal geometries. acs.org The synthesis of trans-dichlorobis(ethylenediamine)cobalt(II) hydrochloride adduct has also been reported, showcasing a low-spin cobalt(II) complex with a CoN4 chromophore. niscpr.res.in In another example, a cobalt(II) cation is octahedrally coordinated by two terminal N-bonded thiocyanate (B1210189) anions and four 3-(aminomethyl)pyridine (B1677787) coligands in a polymeric structure. nih.gov
| Complex | Metal Ion | Geometry | Coordination Environment |
|---|---|---|---|
| [Ni(bpma)2]2+ | Ni(II) | Pseudo-Octahedral | N6 |
| [Co(L)Cl2] (L = 2,6-bis(imino)pyridyl) | Co(II) | Distorted Square Pyramidal/Trigonal Bipyramidal | N3Cl2 |
| [Co(en)2Cl2].HCl | Co(II) | - | CoN4 |
Palladium(II) and Silver(I) Complexes
The coordination chemistry of this compound with late transition metals like Palladium(II) and Silver(I) reveals interesting structural features.
Palladium(II) complexes with related pyridylidene amine dinitrogen ligands have been synthesized, demonstrating hemilabile cis/trans coordination. unibe.ch The palladium center in these complexes is typically in a slightly distorted square planar geometry. unibe.ch The flexibility of the ligand allows for reversible switching between bidentate and tridentate coordination modes. unibe.ch The synthesis of mononuclear palladium complexes with the general formula [Pd(en)Cl(L)]NO3 (where L is a pyridine derivative) has also been achieved, with the Pd(II) atom exhibiting an approximately square planar coordination. nih.gov
Silver(I) , with its preference for linear or lower coordination numbers, also forms complexes with pyridyl-containing ligands. While specific structural data for silver(I) complexes with this compound were not prominent in the initial search, the broader coordination chemistry of silver(I) with N-donor ligands suggests the formation of both mononuclear and polynuclear structures depending on the ligand-to-metal ratio and the counter-anion.
| Complex | Metal Ion | Geometry | Key Feature |
|---|---|---|---|
| [Pd(bis-PYE)Cl(L)]X | Pd(II) | Slightly Distorted Square Planar | Hemilabile cis/trans coordination |
| [Pd(en)(pyridine)Cl]NO3 | Pd(II) | Approximately Square Planar | Pd-N bond lengths: 2.017-2.042 Å, Pd-Cl: 2.320 Å |
Lanthanide Coordination Compounds
Detailed structural characterization of coordination compounds formed between this compound and lanthanide (Ln) ions is not extensively documented in the surveyed literature. However, studies on closely related ligand systems provide insight into potential coordination behaviors. For instance, the donor-functionalized ligand N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylamine, a hydroxylamine (B1172632) analogue of the target ligand, has been shown to react with lanthanide cyclopentadienyl (B1206354) precursors like [LnCp3]. This reaction yields bis(cyclopentadienyl) hydroxylaminato rare-earth metal complexes with the general formula [Ln(C5H5)2{ON(C2H4-o-Py)2}], where Ln can be Lu, Y, Ho, Sm, Nd, Pr, or La. researchgate.net In the solid state, these complexes exhibit three distinct aggregation modes and binding motifs, demonstrating the structural diversity achievable with this ligand backbone. researchgate.net
In a broader context, pyridinyl-containing ligands are known to form stable complexes with lanthanide ions, often resulting in high coordination numbers. For example, a lanthanum(III) complex with a pyridinyl-1,2,4-triazole derivative features a twelve-coordinate lanthanum atom with a distorted icosahedron geometry. enamine.netnih.gov This highlights the capacity of lanthanide ions to accommodate multiple donor atoms, a feature that this compound, with its three nitrogen donors, could readily satisfy in forming stable complexes.
Ligand Coordination Modes and Geometries
The structural versatility of this compound is evident in its ability to adopt multiple coordination modes, leading to a wide array of complex architectures and geometries.
The most common coordination mode for this compound and its analogues is as a tripodal, tridentate N,N,N-donor ligand, binding to a single metal center through the two pyridyl nitrogen atoms and the central amine nitrogen. This facial or meridional coordination is prevalent in numerous monomeric complexes. researchgate.netresearchgate.net
Furthermore, derivatives of this ligand can be designed to act as dinucleating ligands, where two separate tridentate chelating units are connected by a molecular strap. This arrangement allows the ligand to bind two metal centers simultaneously. For example, ligands where two this compound units are tethered by a central linker, such as an m-xylyl group, can form stable dinuclear complexes. nih.gov This dinucleating behavior is crucial for studying metal-metal interactions and modeling the active sites of metalloenzymes. While less common, the ligand framework can potentially be incorporated into larger systems that exhibit tetradentate behavior, although this often requires modification of the ligand backbone.
Both monomeric and dimeric complexes involving the this compound framework have been structurally characterized, primarily with transition metals.
Monomeric complexes typically feature a single metal ion coordinated to one tridentate ligand molecule, with other co-ligands completing the coordination sphere. An example is the complex [ZnBr(2)L(1)] (where L(1) is ferrocenylmethyl-bis[2-{pyrid-2-yl}ethyl]amine), which contains the ligand bound in a bidentate fashion. researchgate.net However, related complexes with Co, Ni, and Cu show the more typical tridentate coordination. researchgate.net Ruthenium complexes with ethylbis(2-pyridylethyl)amine have been synthesized, demonstrating both facial and meridional coordination isomers in trichloro complexes like fac-[Ru(III)Cl(3)(ebpea)] and mer-[Ru(III)Cl(3)(ebpea)].
Dimeric complexes are formed when two metal centers are bridged, either by co-ligands or by a dinucleating version of the primary ligand. Bis(μ-oxo)dinickel(III) complexes, for instance, are supported by a series of this compound ligands. nih.gov These are generated from the corresponding bis(μ-hydroxo)dinickel(II) or bis(μ-methoxo)dinickel(II) precursors. nih.gov Another example is a dimeric copper(II) complex, Cu2(PaPy3H)24, where the coordination to each copper center involves the bis(picolyl)methyl amine portion of one ligand unit and the carboxamide moiety of a second ligand. researchgate.net
The coordination behavior of this compound can be finely tuned through steric and electronic modifications to the ligand structure.
Electronic Effects: The electronic properties of substituents on the ligand framework can significantly impact the stability and reactivity of the resulting metal complexes. In a study of dinickel(III) complexes supported by para-substituted N,N-bis[2-(2-pyridyl)ethyl]-2-phenylethylamine ligands (L1(X) where X = OMe, Me, H, Cl), the nature of the para-substituent on the phenethyl group influences the kinetics of subsequent reactions, such as ligand hydroxylation. nih.gov This demonstrates that electronic perturbations transmitted through the ligand backbone can modulate the properties of the metallic core.
Steric Effects: Steric hindrance plays a crucial role in determining the final coordination geometry and even the denticity of the ligand. In derivatives of the related tris(2-pyridylmethyl)amine (TPA) ligand, introducing bulky substituents like bromo or phenyl groups onto the pyridyl rings can prevent one of the pyridyl arms from binding to the metal center. This forces the potentially tetradentate ligand to adopt a tridentate coordination mode, leaving one arm dangling. This principle can be applied to control the number of available coordination sites on the metal for catalysis or substrate binding.
Complexes incorporating the this compound scaffold and its analogues exhibit a variety of coordination geometries, dictated by the metal ion's preference, the steric bulk of the ligand, and the nature of the co-ligands.
Octahedral: This is a common geometry, particularly for 1:2 complexes where two tridentate ligands coordinate to a single metal center, or in 1:1 complexes where three additional sites are occupied by co-ligands. In the iron(III) complex trichloro[bis(pyridin-2-ylmethyl)amine]iron(III), the iron center possesses a rhombically distorted octahedral coordination from the facial N3 donor set of the ligand and three chloride ions.
Square Pyramidal: Five-coordinate square pyramidal geometry is observed in complexes like [CuBr(LH)]Br·H2O, where LH is a protonated this compound derivative with an alcohol function. researchgate.net
Trigonal Bipyramidal: This five-coordinate geometry is also prevalent. In a cadmium(II) complex with a thiolato-functionalized bis(pyridin-2-ylmethyl)amino ligand, [Cd(C14H16N3S)Cl], the metal center adopts a distorted trigonal–bipyramidal geometry. This geometry is also seen in Ni(II)-halide complexes supported by biphenyl-appended (2-pyridyl)alkylamine ligands.
Distorted Tetrahedral: While less common for a tridentate ligand, derivatives can stabilize this geometry. For instance, a zinc(II) complex, Zn2(bpea)2(μ-OH)3, features zinc ions in a slightly distorted tetrahedral environment.
| Complex Formula | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| trichloro[bis(pyridin-2-ylmethyl)amine]iron(III) | Fe(III) | Distorted Octahedral | [Reference] |
| [CuBr(LH)]Br·H₂O (LH = related ligand) | Cu(II) | Square Pyramidal | researchgate.net |
| [Cd(C₁₄H₁₆N₃S)Cl] | Cd(II) | Distorted Trigonal Bipyramidal | [Reference] |
| Zn₂(bpea)₂(μ-OH)₃ | Zn(II) | Distorted Tetrahedral | [Reference] |
The pyridyl groups within the this compound ligand are well-suited to participate in non-covalent interactions that drive the formation of larger, ordered supramolecular structures. While specific studies on the supramolecular assembly of this compound complexes are not prevalent, the principles can be inferred from related systems.
Intermolecular forces such as π-stacking between pyridyl rings, hydrogen bonding, and weak intermolecular contacts are key to building extended networks. enamine.net For example, in a lanthanum(III) complex containing pyridinyl and triazole rings, π-stacking interactions and weak N—O···C interactions lead to the self-assembly of layers in the crystal structure. enamine.netnih.gov Similarly, anion-directed self-assembly has been observed in other pyridyl-containing scaffolds, where anions mediate the formation of dimeric structures through hydrogen bonding. These examples underscore the potential of this compound complexes to act as building blocks (tectons) for crystal engineering and the construction of complex, multi-dimensional coordination polymers and networks. acs.org
Spectroscopic and Crystallographic Characterization Techniques
The elucidation of the structural and electronic properties of metal complexes derived from this compound relies on a suite of advanced spectroscopic and crystallographic methods. These techniques provide critical insights into both the solid-state architecture and the solution-state behavior of these coordination compounds.
X-ray Diffraction Analysis of Solid-State Structures
Single-crystal X-ray diffraction is an indispensable tool for the definitive determination of the three-dimensional structure of this compound metal complexes in the solid state. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For instance, the crystal structure of a dinuclear Nickel(II) complex bridged by a phenoxo group and supported by a ligand system incorporating the this compound moiety reveals a square pyramidal geometry for the Ni(II) ions. researchgate.net Similarly, a Ruthenium(III) complex, fac-[Ru(III)Cl3(ebpea)], where 'ebpea' is ethylbis(2-pyridylethyl)amine, has been characterized, confirming its facial coordination mode. nih.gov In another example, a Cadmium(II) complex with a related N,S-donor ligand, {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), was found to have a distorted trigonal–bipyramidal metal coordination geometry. iucr.orgiucr.orgnih.gov
The analysis of a series of Manganese(II), Zinc(II), and Cadmium(II) complexes with the related ligand bis(2-pyridylmethyl)amine (bispicam) has shown the existence of facial isomers, with one manganese complex, Mn(bispicam)22, crystallizing in the monoclinic C2/c space group. researchgate.net These structural determinations are crucial for understanding the steric and electronic factors that govern the formation and reactivity of these complexes.
Table 1: Selected Crystallographic Data for Related Metal Complexes
| Compound | Metal Center | Coordination Geometry | Space Group | Ref. |
|---|---|---|---|---|
| Mn(bispicam)22 | Mn(II) | Distorted Octahedral (Facial) | C2/c | researchgate.net |
| [CdLCl] (L = 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol) | Cd(II) | Distorted Trigonal-Bipyramidal | P21/c | iucr.orgnih.gov |
| [Ni(II)2(μ-LO)(μ-OH)]2+ derivative | Ni(II) | Square Pyramidal | - | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation
NMR spectroscopy is a primary technique for characterizing the structure and dynamics of this compound and its diamagnetic metal complexes in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For the free ligand this compound hemihydrate (LH·½H₂O), the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the pyridine protons at δ 8.41, 7.48, and 7.01 ppm, the NH proton at δ 5.21 ppm, and the methylene (B1212753) (CH₂) protons at δ 2.85 ppm. rsc.org The ¹³C NMR spectrum displays signals for the pyridine carbons at δ 160.2 (C2), 149.3 (C6), and 136.2 (C4), among others, with the methylene carbons appearing at δ 49.2 (CH₂NH) and 38.3 (CH₂Py). rsc.org
Upon coordination to a metal ion, such as in Zinc(II) complexes, shifts in these signals are observed, indicating the involvement of the nitrogen atoms in bonding. researchgate.net For related ligands, variable-temperature NMR experiments have revealed dynamic behavior in solution, where pyridine nitrogen atoms can rapidly change their coordination to the metal center. researchgate.net
Table 2: NMR Spectroscopic Data for this compound (LH) and a Precursor (LOH)
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Ref. |
|---|---|---|---|---|
| LH·½H₂O | ¹H | CDCl₃ | 8.41 (d, 2H, Py H6), 7.48 (td, 2H, Py H4), 7.01 (m, 4H, Py H3 + H5), 5.21 (s, 1H, NH), 2.85 (m, 8H, CH₂) | rsc.org |
| ¹³C | CDCl₃ | 160.2 (Py C2), 149.3 (Py C6), 136.2 (Py C4), 123.2, 121.1 (Py C3 + C5), 49.2 (CH₂NH), 38.3 (CH₂Py) | rsc.org | |
| LOH * | ¹H | CDCl₃ | 8.37 (dd, 2H, Py H6), 7.99 (br s, 1H, OH), 7.50 (td, 2H, Py H4), 7.10 (d, 2H, Py H3), 7.04 (ddd, 2H, Py H5), 3.03 (s, 8H, CH₂) | rsc.org |
| ¹³C | CDCl₃ | 160.4 (Py C2), 149.1 (Py C6), 136.4 (Py C4), 123.3, 121.1 (Py C3 + C5), 60.0 (CH₂NOH), 36.0 (CH₂Py) | rsc.org |
*LOH = Bis(2-{pyrid-2-yl}ethyl)hydroxylamine, a synthetic precursor.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to probe the vibrational and electronic properties of this compound complexes.
Infrared (IR) Spectroscopy: IR spectra provide information on the functional groups present in a molecule. For complexes of this compound, characteristic bands associated with the pyridine rings are observed, such as the C=N stretching vibrations around 1608 cm⁻¹. rsc.org Changes in the position and intensity of these bands upon coordination can confirm the binding of the pyridyl nitrogen atoms to the metal center. For example, in the complex [CuCl₂LH], the pyridine ring stretching vibration is seen at 1608 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the complex. For d-block metal complexes, this technique is particularly useful for studying d-d transitions and charge-transfer bands. The copper(II) complex [CuCl₂LH] in CH₂Cl₂ solution exhibits a broad d-d transition band at 13.0 x 10³ cm⁻¹ (ε = 203 M⁻¹cm⁻¹) and a more intense charge-transfer band at 37.9 x 10³ cm⁻¹ (ε = 10,780 M⁻¹cm⁻¹). rsc.org Bis(μ-oxo)dinickel(III) complexes supported by this ligand series show a characteristic UV-vis absorption band around 410 nm. nih.gov These electronic spectra are sensitive to the coordination geometry and the nature of the metal-ligand bonds. rsc.org
Table 3: Spectroscopic Data for a Cu(II) Complex of this compound
| Complex | Technique | Medium | Characteristic Bands (νₘₐₓ, cm⁻¹) | Molar Absorptivity (εₘₐₓ, M⁻¹cm⁻¹) | Ref. |
|---|---|---|---|---|---|
| [CuCl₂LH] | IR | Nujol | 1608s, 1568m, 1484m, 1315m, 1027m, 778s | - | rsc.org |
| [CuCl₂LH] | UV-Vis | CH₂Cl₂ | 13,000 | 203 | rsc.org |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying complexes with unpaired electrons, such as those of copper(II). rsc.org The ESR spectrum provides information about the electronic environment of the paramagnetic center through the g-tensor and hyperfine coupling constants (A).
The X-band powder EPR spectrum of a dark green product from the reaction involving [CuCl₂LOH] (where LOH is bis(2-{pyrid-2-yl}ethyl)hydroxylamine) at 120 K shows a rhombic signal with g-values of g₁ = 2.17, g₂ = 2.11, and g₃ = 2.01, with no resolved hyperfine coupling. rsc.org For other copper(II) complexes, the relationship between the ESR spectral parameters and the coordination geometry is well-established. rsc.orgethz.ch For instance, an axially elongated copper complex typically shows g∥ > g⊥. ethz.ch The analysis of these parameters can help determine the ground electronic state and the degree of covalency in the metal-ligand bonds. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and confirm the composition of this compound and its complexes. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.
The EI mass spectrum of the free ligand (LH) shows the molecular ion peak [LH]⁺ at m/z 227. rsc.org It also displays characteristic fragment ions such as [LH–pyCH₂]⁺ at m/z 135 and [pyC₂H₄]⁺ at m/z 106, which correspond to the loss of a picolyl group and a pyridylethyl group, respectively. rsc.org For metal complexes, Fast Atom Bombardment (FAB) or ESI mass spectrometry can be used. The FAB mass spectrum of [CuCl₂LH] shows a peak at m/z 325 corresponding to the [⁶³Cu³⁵ClLH]⁺ fragment. rsc.org
Table 4: Mass Spectrometry Data for this compound (LH) and its Cu(II) Complex
| Compound | Ionization Method | Fragment | m/z | Ref. |
|---|---|---|---|---|
| LH | EI | [LH]⁺ | 227 | rsc.org |
| [LH–pyCH₂]⁺ | 135 | rsc.org | ||
| [pyC₂H₄NH]⁺ | 121 | rsc.org | ||
| [pyC₂H₄]⁺ | 106 | rsc.org | ||
| [CuCl₂LH] | FAB | [⁶³Cu³⁵ClLH]⁺ | 325 | rsc.org |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.govnih.gov This method provides insights into crystal packing and the nature of non-covalent interactions such as hydrogen bonds and π-π stacking.
Table 5: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Cd(II) Complex
| Interaction Type | Contribution (%) | Ref. |
|---|---|---|
| H···H | 51.2 | iucr.orgnih.govnih.gov |
| Cl···H/H···Cl | 13.9 | iucr.orgnih.govnih.gov |
| C···H/H···C | 12.3 | iucr.orgnih.govnih.gov |
| S···H/H···S | 11.8 | iucr.orgnih.govnih.gov |
| N···C/C···N | 3.8 | nih.gov |
Advanced Catalytic Applications and Mechanistic Investigations
Redox Catalysis
Complexes derived from Bis[2-(2-pyridyl)ethyl]amine are instrumental in mimicking the redox-active centers of copper-containing enzymes. Their ability to coordinate with metal ions, such as copper, allows for the formation of stable complexes that facilitate a range of catalytic reactions, including the activation of molecular oxygen and the oxidation of organic substrates.
Dioxygen Activation and Reduction Pathways
The activation of dioxygen by copper complexes of this compound and its analogues is a central theme in bioinorganic chemistry. These synthetic systems provide valuable insights into the mechanisms by which metalloenzymes process O₂.
The reaction of copper(I) complexes supported by this compound-based ligands with dioxygen leads to the formation of key oxygenated intermediates. researchgate.net Primarily, (μ-η²:η²-peroxido)dicopper(II) complexes are formed. researchgate.net However, the substituents on the ligand can significantly influence the reaction rates and the nature of the intermediates. researchgate.net
In some systems, a bis(μ-oxo)dicopper(III) species is generated in situ through the homolysis of the O-O bond in the peroxo intermediate. researchgate.net This bis(μ-oxo)dicopper(III) intermediate is often the true reactive species responsible for subsequent oxidation reactions. researchgate.netnih.gov The equilibrium between the side-on peroxo-dicopper(II) and the bis-μ-oxo-dicopper(III) isomers can be influenced by the electronic properties of the ligand, with stronger donor ligands stabilizing the higher oxidation state of the copper in the bis(μ-oxo)dicopper(III) form. nih.gov
Similarly, bis(μ-oxo)dinickel(III) complexes have been generated from the corresponding bis(μ-hydroxo)dinickel(II) complexes and hydrogen peroxide. nih.govacs.org These nickel complexes exhibit a characteristic UV-vis absorption band around 410 nm. nih.govacs.org Kinetic studies suggest the involvement of a peroxo dinickel(II) intermediate in their formation. nih.govacs.org
Table 1: Spectroscopic Features of Metal-Oxo Intermediates
| Intermediate | Metal | Characteristic UV-vis (nm) | Reference |
| Bis(μ-oxo)dinickel(III) | Nickel | ~410 | nih.govacs.org |
| (μ-η²:η²-peroxido)dicopper(II) | Copper | 360, 435 | nih.gov |
This table summarizes the characteristic UV-visible absorption bands for different metal-oxo intermediates involving this compound and related ligands.
The reactive oxygen intermediates generated from copper and nickel complexes of this compound derivatives can induce hydroxylation of the ligand itself. For instance, when a phenethyl group is part of the ligand sidearm, benzylic hydroxylation occurs. nih.govacs.orgacs.org An isotope labeling study using ¹⁸O₂ confirmed that the oxygen atom incorporated into the hydroxyl group originates from molecular oxygen. acs.org
Mechanistic studies on aliphatic ligand hydroxylation suggest that the rate-determining step involves the homolysis of the O-O bond of a μ-η²:η²-peroxodicopper(II) intermediate. acs.org This leads to the formation of a bis-μ-oxodicopper(III) species, which then proceeds with intramolecular C-H bond activation. acs.org Kinetic data, including substituent and solvent effects, support this proposed mechanism. acs.org
In contrast to aliphatic hydroxylation, aromatic ligand hydroxylation can also occur. For example, a (μ-η²:η²-peroxo)dicopper(II) complex with a m-xylyl linking group can induce aromatic hydroxylation through an electrophilic aromatic substitution mechanism. nih.govresearchgate.net This reactivity is distinct from the corresponding bis(μ-oxo)dinickel(III) complex, which does not promote aromatic ligand hydroxylation under similar conditions. nih.gov
Table 2: Kinetic Parameters for Ligand Hydroxylation
| Reaction Type | Proposed Intermediate | Key Mechanistic Step | Reference |
| Aliphatic Hydroxylation | Bis-μ-oxodicopper(III) | O-O bond homolysis of peroxo precursor | acs.org |
| Aromatic Hydroxylation | (μ-η²:η²-peroxo)dicopper(II) | Electrophilic aromatic substitution | nih.govresearchgate.net |
This table outlines the key mechanistic details for aliphatic and aromatic ligand hydroxylation reactions mediated by copper complexes of this compound derivatives.
Complexes of this compound and related ligands serve as excellent functional models for the active sites of several copper-containing metalloproteins. The ability of dicopper(I) complexes of these ligands to reversibly bind O₂ to form side-on (μ-η²:η²) peroxo-dicopper(II) species mimics the oxygen-transport function of hemocyanin. nih.gov
Furthermore, the reactivity of these peroxo intermediates in aromatic hydroxylation provides a functional model for tyrosinase, an enzyme that catalyzes the o-hydroxylation of phenols. researchgate.netnih.gov The electrophilic attack of the peroxo moiety on a phenolate (B1203915) substrate is a key step in this model reaction. researchgate.net
These synthetic analogues are also valuable for modeling copper monooxygenases. researchgate.netacs.org The aliphatic ligand hydroxylation reactions observed in these systems shed light on the structure and reactivity of the active oxygen species involved in enzymatic C-H activation. acs.org Additionally, diiron complexes with related naphthyridine-based ligands have been synthesized to mimic the active sites of carboxylate-bridged diiron proteins, although their reactions with O₂ often lead to decomposition without detectable intermediates at room temperature. nih.gov However, at low temperatures, a (hydroperoxo)diiron(III) species could be detected, which upon warming releases O₂, mimicking a process in hemerythrin. nih.gov
Two-Electron and Four-Electron Reduction of Dioxygen
Copper complexes of ligands structurally related to this compound can catalyze both the two-electron and four-electron reduction of dioxygen. While some mononuclear and dinuclear copper complexes efficiently catalyze the four-electron reduction of O₂ to water, often proceeding through peroxo or bis(μ-oxo) intermediates, others can be tuned for selective two-electron reduction. nih.govnih.gov
For instance, a dinuclear copper(II) complex with a m-xylene-linked bis[(2-(2-pyridyl)ethyl)amine] ligand can catalyze the two-electron reduction of O₂ to hydrogen peroxide in the presence of trifluoroacetic acid via a hydroperoxo intermediate. nih.govnih.gov However, under different acidic conditions (using perchloric acid), the same complex can facilitate the four-electron reduction of O₂. nih.govacs.org This highlights the critical role of the reaction conditions in dictating the reduction pathway. The catalytic cycle for the four-electron reduction involves the formation of a hydroperoxo complex followed by a proton-coupled electron-transfer (PCET) reduction. nih.govacs.org
Oxidation of Organic Substrates
Beyond ligand hydroxylation, metal complexes of this compound and its analogues are effective catalysts for the oxidation of external organic substrates. Bis(μ-oxo)dinickel(III) complexes have been shown to react with substrates like phenol (B47542) derivatives and 1,4-cyclohexadiene, suggesting their ability to perform hydrogen atom abstraction. nih.govacs.org
In a similar vein, a mixed-valence trinuclear copper(II, II, III) complex with two μ₃-oxo bridges, formed from a copper(I) complex with a bidentate 2-(2-pyridyl)ethylamine ligand, acts as a two-electron oxidant. nih.govacs.org This complex can oxidize 2,4-di-tert-butylphenol (B135424) to its corresponding C-C coupled dimer. nih.govacs.org Kinetic studies of this reaction reveal a multi-step process involving substrate binding to the trinuclear complex. nih.govacs.org
Organic Transformation Catalysis
Complexes of this compound have been explored as catalysts in various organic reactions, leveraging the unique electronic and steric environment provided by the ligand to the metal center.
Synthesis of Azines
A notable application of this compound (BPEA) is in the synthesis of symmetrical azines. A novel, earth-abundant nickel-based NNN-pincer catalyst, [Ni(BPEA)Cl₂], has been developed for the direct transformation of alcohols and hydrazine (B178648) hydrate (B1144303) into symmetrical azines. researchgate.net This catalytic process involves the dehydrogenative coupling of alcohols and hydrazine hydrate in the presence of a base. researchgate.net The reaction is atom-economical and environmentally favorable, with water being the only byproduct. researchgate.net
The catalytic system demonstrates broad substrate scope, tolerating various substituents on the alcohol and producing a wide spectrum of azines in good to excellent yields with a catalyst loading of just 1 mol%. researchgate.net Theoretical calculations and experimental evidence suggest a plausible reaction mechanism for this transformation. researchgate.net
| Alcohol Substrate | Product Azine | Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzaldehyde azine | 94 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde azine | 92 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde azine | 90 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde azine | 88 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde azine | 85 |
| 1-Phenylethanol | Acetophenone azine | 82 |
| Cinnamyl alcohol | Cinnamaldehyde azine | 87 |
Mechanistic Studies of Reaction Pathways
The well-defined coordination geometry of this compound complexes makes them excellent models for studying complex reaction mechanisms, such as oxygen binding and proton-coupled electron transfer.
Kinetic and Thermodynamic Analysis of Oxygen-Binding
The kinetics and thermodynamics of dioxygen (O₂) binding to dicopper(I) complexes stabilized by linked this compound (PY2) units have been thoroughly investigated. nih.govnih.gov These studies are crucial for understanding the function of copper-containing proteins like hemocyanin. nih.gov The reaction of O₂ with dicopper(I) complexes, such as [Cu₂(Nn)(MeCN)₂]²⁺ (where Nn is a -(CH₂)n- linked bis(PY2) ligand), leads to the formation of μ-η²:η²-peroxo-dicopper(II) complexes. nih.gov
An initial, reversible formation of a transient 1:1 O₂-adduct, [Cu₂(Nn)(O₂)]²⁺. nih.gov
A subsequent reversible closure to form the stable side-on peroxo-bridged dicopper(II) adduct. nih.gov
The rate law and observed kinetics are highly temperature-dependent. At higher temperatures (253 K to 283 K), the reaction follows a simple reversible binding equilibrium. At lower temperatures (213 K to 233 K), the initial O₂ binding becomes the rate-limiting step. nih.gov Thermodynamic parameters reveal that the O₂-binding process is strongly exothermic. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| ΔH° (formation of peroxo complex) | -81 to -84 kJ/mol | - |
| Equilibrium Constant (K) | 3 x 10⁸ to 5 x 10¹⁰ M⁻¹ | at 183 K |
| ΔH‡ (formation, low temp.) | -11 to 10 kJ/mol | 213-233 K |
| kon (low temp.) | 1.1 x 10³ to 4.1 x 10³ M⁻¹s⁻¹ | 213-233 K |
| kon (high temp.) | 2.2 x 10³ to 2.8 x 10⁴ M⁻¹s⁻¹ | 253-283 K |
Proton-Coupled Electron Transfer Processes
Complexes involving the 2-(2-pyridyl)ethylamine ligand framework have been instrumental in elucidating proton-coupled electron transfer (PCET) mechanisms. nih.gov Systematic studies on the oxidation of neutral phenols by dicopper-dioxygen complexes supported by tridentate 2-(2-pyridyl)ethylamine ligands have been conducted to understand the phenolic O-H bond activation mechanism by metal-oxo species. nih.gov
In these reactions, both (μ-η²:η²-peroxo)dicopper(II) and bis(μ-oxo)dicopper(III) species act as electron-transfer oxidants. nih.gov The mechanism was probed by examining the dependence of the reaction rate on the one-electron oxidation potentials of various phenol substrates and through kinetic deuterium (B1214612) isotope effect (KIE) studies using deuterated phenols (ArOD). nih.gov The results strongly indicated that the reaction proceeds via a PCET mechanism, rather than a direct hydrogen atom transfer (HAT) pathway. nih.gov This was confirmed by comparing the reactivity with that of a known HAT agent, cumylperoxyl radical, which showed a significantly different dependence on the phenol's oxidation potential. nih.gov These findings unambiguously establish PCET as the operative mechanism for phenol oxidation by these copper-dioxygen complexes. nih.govnih.gov
Hydrogen/Deuterium Exchange Reactions in Metal Complexes
The investigation of hydrogen/deuterium (H/D) exchange reactions provides deep mechanistic insight into processes like C-H bond activation and rearrangements within a ligand framework. However, based on the surveyed literature, specific studies focusing on H/D exchange reactions in metal complexes directly featuring the this compound ligand are not available. Research in this area has been performed on related, but structurally distinct, iron(II) complexes containing imine-based ligands derived from 2-pyridyl-ethylamine precursors, such as bis[2-(pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II). jst.go.jpnih.govresearchgate.net In those systems, H/D exchange was used to investigate transimination and 1,3-hydrogen rearrangement processes occurring on the coordinated ligand. jst.go.jp
Investigation of Imine Transformation Mechanisms
While the compound this compound and its derivatives are utilized in various catalytic processes, detailed mechanistic studies focusing specifically on the transformation of imines catalyzed by its metal complexes are not extensively documented in publicly available research. The synthesis of related polydentate amine ligands, such as Di(2-picolyl)amine, often involves the reduction of an imine intermediate, like N-(2-pyridylmethyl)-2-pyridylmethanimine. polimi.it This synthetic step typically proceeds via protonation of the imine to form an iminium ion, which is then reduced by an external agent like sodium borohydride. polimi.it However, this describes the formation of the ligand itself, not its subsequent use as a catalyst for imine transformations.
General mechanistic principles for metal-catalyzed imine transformations, particularly reduction (hydrogenation), have been established with other catalytic systems and provide a framework for postulating potential mechanisms. These reactions are crucial for the synthesis of chiral amines, which are valuable in the pharmaceutical and chemical industries. whiterose.ac.uk
General Mechanistic Pathways in Imine Reduction
Catalytic imine reduction, broadly categorized into hydrogenation and transfer hydrogenation, typically involves the activation of the imine and the reducing agent by a metal complex. rsc.org The specific mechanism is highly dependent on the metal, the ligand, and the reaction conditions.
Bioinorganic Chemistry: Mimicry and Functional Models
Design and Synthesis of Metalloprotein Mimics
The design of synthetic molecules that replicate the structure and function of metalloprotein active sites is a cornerstone of bioinorganic chemistry. These models provide invaluable insights into reaction mechanisms and can lead to the development of novel catalysts.
Copper-containing proteins play vital roles in oxygen transport and activation. The ligand Bis[2-(2-pyridyl)ethyl]amine has been instrumental in creating models that replicate the functions of copper oxygenases and dioxygen carriers like hemocyanin. acs.org
The reaction of copper(I) complexes featuring simple tridentate this compound ligands with dioxygen typically results in the formation of a (μ-η²:η²-peroxido)dicopper(II) complex. acs.org The rate of this oxygenation reaction is sensitive to the substituents on the ligand framework. acs.org These peroxide complexes have been shown to induce aliphatic hydroxylation at the benzylic position of a ligand sidearm. acs.org Mechanistic investigations suggest that the true reactive species in this hydroxylation is a bis(μ-oxido)dicopper(III) intermediate, which is generated in situ through the homolysis of the O-O bond in the peroxo complex. acs.org
Furthermore, these (μ-η²:η²-peroxido)dicopper(II) complexes can also model the activity of tyrosinase by hydroxylating phenolate (B1203915) derivatives to catechols via an electrophilic aromatic substitution mechanism. acs.org The specific copper-oxygen species formed, whether it be a (μ-η²:η²-peroxido)dicopper(II) or a bis(μ-oxido)dicopper(III) species, can be controlled by modifying the ligand's substituents. acs.org
Kinetic and thermodynamic studies on the binding of O₂ to dicopper(I) complexes with linked this compound units have provided further insights. rsc.org These studies reveal a mechanism involving an initial reversible formation of an O₂-adduct, followed by a reversible closure to form the stable side-on peroxo-bridged dicopper(II) adduct. rsc.org The thermodynamic and kinetic parameters for this binding are influenced by the length of the hydrocarbon linker between the two amine units. rsc.org
Table 1: Kinetic and Thermodynamic Data for O₂ Binding to Dicopper(I) Complexes with Linked this compound Ligands
| Linker (-(CH₂)n-) | kon,low (M⁻¹s⁻¹) at 213-233 K | kon,high (M⁻¹s⁻¹) at 253-283 K | ΔH° (kJ mol⁻¹) | K₁ (M⁻¹) at 183 K |
|---|---|---|---|---|
| n=3 | 1.1 x 10³ | 2.2 x 10³ | -81 | 3 x 10⁸ |
| n=4 | - | 1.5 x 10⁴ | -82 | 2 x 10¹⁰ |
| n=5 | 4.1 x 10³ | 2.8 x 10⁴ | -84 | 5 x 10¹⁰ |
Data sourced from PubMed. rsc.org
Manganese superoxide (B77818) dismutase (MnSOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical. nih.govresearchgate.net The development of low-molecular-weight mimics of MnSOD is a significant area of therapeutic research. nih.govmdpi.com These mimics are typically manganese complexes with various organic ligands designed to replicate the enzyme's active site and catalytic function. nih.govresearchgate.net Common ligands explored for this purpose include porphyrins, salens, and cyclic or open-chain polyamines. researchgate.netmdpi.com While ligands containing pyridyl groups are often employed in the design of SOD mimics to modulate the redox potential of the manganese center, extensive searches of the scientific literature did not reveal prominent examples of this compound specifically being used for the development of MnSOD models. Research in this area has predominantly focused on other ligand architectures to achieve the desired stability, redox properties, and catalytic activity. nih.govmdpi.comresearchgate.net
Functional Bioinorganic Systems
Beyond mimicking the active sites of proteins, metal complexes of this compound and its analogues are utilized in the construction of functional systems for sensing, DNA interaction, and catalysis.
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. Polyamines containing pyridine (B92270) units, such as bis(2-pyridylmethyl)amine (a close structural analogue of this compound), have proven to be effective scaffolds for such sensors. mdpi.com
For instance, a chemosensor bearing chelating bis(2-pyridylmethyl)amine and alizarin (B75676) groups has been synthesized. nih.gov This molecule exhibits a colorimetric response to various anions, including fluoride, and also functions as a fluorescence turn-on sensor for Al³⁺. nih.gov The coordination of Al³⁺ to the bis(2-pyridylmethyl)amine and alizarin moieties leads to a significant enhancement of fluorescence intensity, with a detection limit in the nanomolar range. nih.gov
In another example, novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been developed as turn-off fluorescent probes for the detection of metal ions. acs.orgrsc.org These sensors, which incorporate three strategically positioned pyridine nitrogen atoms for chelation, show a pronounced fluorescence quenching upon binding to cations like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺, with a particularly high sensitivity for Cu²⁺. acs.orgrsc.org The fluorescence can be restored by the addition of a stronger chelating agent like ethylenediamine, demonstrating the reversibility of the sensing process. acs.org
Table 2: Detection and Quantification Limits of a Bis-pyrazolo[3,4-b:4′,3′-e]pyridine-based Sensor for Cu²⁺
| Analyte | Detection Limit (μM) | Quantification Limit (μM) |
|---|---|---|
| Cu²⁺ | 0.026 | 0.086 |
Data sourced from ACS Omega. acs.org
The interaction of metal complexes with DNA is a field of intense research, driven by the development of metal-based drugs and artificial nucleases. nih.gov Copper complexes of polypyridyl ligands, which are structurally related to this compound, have been extensively studied for their DNA binding and cleavage activities. nih.govnih.gov
The interaction between DNA and a series of Cu(II) polypyridyl complexes has been investigated using various spectroscopic techniques. nih.gov These studies have shown that the mode of binding, which can range from groove binding to intercalation, is dependent on the specific polypyridyl ligand used. nih.gov For example, complexes with ligands like 2,2'-bipyridine (B1663995) tend to engage in groove binding, while those with more extended planar systems like dipyrido[3,2-a:2′,3′-c]phenazine show intercalative binding. nih.gov
Furthermore, copper(II) complexes of N,N-bis(2-picolyl)amine (a derivative with a pendant ethoxyethanol side chain) have been shown to cleave supercoiled double-stranded plasmid DNA. acs.org The efficiency of this cleavage is dependent on the metal ion, with the copper and cobalt complexes showing the highest activity. acs.org Similarly, ternary copper(II) complexes of glycine (B1666218) and 2,2'-bipyridylamine have demonstrated the ability to bind to and cleave plasmid DNA, particularly in the presence of a reducing agent. nih.gov The binding affinity and cleavage efficiency are influenced by the specific heterocyclic ligand. nih.gov
The hydrolysis of the highly stable phosphate (B84403) ester bonds found in DNA and RNA is a fundamental biological process catalyzed by metalloenzymes. The development of small-molecule artificial metallonucleases that can mimic this function is of great interest. Copper(II) complexes of bis(2-pyridylmethyl)amine (DPA), a close structural analogue of this compound, have shown significant promise in this area.
Mononuclear copper(II) complexes of DPA derivatives featuring pendant guanidinium (B1211019) groups have been synthesized and characterized. These complexes have been tested for their ability to promote the cleavage of model phosphodiesters like bis(p-nitrophenyl)phosphate (BNPP) and supercoiled plasmid DNA. While the presence of the guanidinium pendants was found to be detrimental to the cleavage of BNPP, these functionalized complexes were able to cleave plasmid DNA. In some instances, they also cleaved the model ribose phosphate diester, uridine-3′-p-nitrophenylphosphate, at a faster rate than the parent copper(II) complex of DPA. This suggests that the guanidinium groups may play a role in the interaction with the larger DNA substrate.
Computational and Theoretical Insights into Molecular and Electronic Structure
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of coordination compounds, including those of Bis[2-(2-pyridyl)ethyl]amine. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for the study of complex molecular systems.
DFT calculations are instrumental in mapping out the intricate steps of chemical reactions involving bpea complexes. Researchers have employed DFT to investigate the mechanistic details of various transformations. For instance, theoretical studies have been conducted to understand the copper-dependent reduction of N,N-bis(2-{pyrid-2-yl}ethyl)hydroxylamine to this compound (bpea). researchgate.netrsc.org These calculations help in visualizing transition states and reaction intermediates, providing a step-by-step understanding of the conversion process.
In the realm of biomimetic chemistry, DFT has been used to shed light on the reactivity of copper-bpea complexes with dioxygen (O₂). Mechanistic studies on the aliphatic ligand hydroxylation in a copper complex of a bpea derivative revealed that a bis(μ-oxido)dicopper(III) species, generated in situ from a (μ-η²:η²-peroxido)dicopper(II) complex, is the true reactive intermediate. researchgate.net Similarly, DFT studies on manganese carbonyl complexes with bpea have provided insights into the metal-carbon bonds involved in photo-induced carbon monoxide release. researchgate.net The theory has also been applied to model catalytic cycles, such as the ethylene (B1197577) oligomerization by nickel(II) complexes with related (amino)pyridine ligands, offering valuable insights into reactivity trends and the influence of the complex's structure on the reaction. rsc.org
The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations provide a detailed picture of electron distribution, which is fundamental to understanding how and why a molecule reacts in a certain way. For metal complexes of bpea, DFT can elucidate the nature of metal-ligand bonding and the orbitals involved in electronic transitions. researchgate.net For example, in manganese carbonyl complexes with bpea, DFT studies have been used to identify the orbitals involved in UV-Vis absorption transitions. researchgate.net
The electronic structure also dictates the reactivity of bpea complexes in oxidation reactions. Studies on bis(μ-oxo)dinickel(III) complexes supported by bpea-type ligands have shown that these species can perform hydrogen atom abstraction. acs.org The kinetics of these reactions, including substituent effects, can be rationalized through DFT calculations that probe the electronic changes occurring during the reaction. acs.org Furthermore, DFT simulations can predict how modifications to the ligand structure, such as adding substituents, will alter the electronic properties and, consequently, the reactivity of the resulting metal complexes. researchgate.netacs.org
Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the charge distribution of a molecule in 3D space. researchgate.net The MEP surface helps to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. researchgate.netnih.gov For a molecule like bpea, the MEP would typically show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) rings and the central amine, indicating their nucleophilic character and ability to coordinate to positive metal ions. Positive potential (blue) would be located around the hydrogen atoms. nih.goviucr.org
From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These descriptors quantify the reactivity of a molecule as a whole. While specific DFT studies detailing these descriptors for the isolated bpea molecule are not prevalent in the provided literature, the methodology is standard for related compounds. researchgate.netdergipark.org.tr These descriptors provide a quantitative measure of various aspects of chemical reactivity.
Table 1: Global Reactivity Descriptors and Their Significance This table is generated based on standard DFT methodologies as described in the cited literature for similar compounds.
| Descriptor | Formula | Significance | Reference |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. | researchgate.net |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. | researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. | researchgate.netdergipark.org.tr |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud is polarized. | researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. | - |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. | researchgate.netdergipark.org.tr |
These descriptors, calculated via DFT, allow for a quantitative comparison of the reactivity of different bpea derivatives or their metal complexes. researchgate.net
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity and electronic properties. dergipark.org.tr
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. utdallas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's excitability and chemical stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net
In metal complexes of bpea, the HOMO and LUMO are often composed of a mixture of metal and ligand orbitals. DFT calculations can determine the energies and compositions of these orbitals. nih.govrsc.org For instance, in many transition metal complexes, the HOMO may be predominantly metal-based, while the LUMO may be centered on the ligand, or vice versa. This distribution facilitates metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) upon electronic excitation. nih.gov The energies of these charge transfer transitions, which can be observed in UV-Vis spectra, are related to the HOMO-LUMO gap. rsc.org By systematically modifying the bpea ligand (e.g., with electron-donating or electron-withdrawing groups), the HOMO and LUMO energy levels can be fine-tuned, thus controlling the electronic and photophysical properties of the resulting complexes. rsc.org
Table 2: Representative HOMO-LUMO Data for Pyridine-Containing Complexes This table presents typical data obtained from DFT calculations on related systems to illustrate the concepts, as specific values for bpea were not detailed in the search results.
| Complex Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Primary Character of Transition | Reference |
| Ru(II)-diimine Complex | -5.5 to -6.0 | -3.0 to -3.5 | ~2.5 | MLCT | nih.gov |
| Pt(II)-bipyridine Complex | -5.8 to -6.5 | -2.8 to -3.2 | ~3.0 | MLCT | rsc.org |
| Cu(II)-amine Complex | -5.9 | -2.2 | 3.7 | LMCT | researchgate.net |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements: core electrons, lone pairs, and bonds. researchgate.netsouthampton.ac.uk This method is highly effective for analyzing intramolecular and intermolecular bonding and interactions.
A key feature of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from an occupied Lewis-type orbital (donor) to an unoccupied non-Lewis orbital (acceptor). researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate more significant delocalization and stabilization. For bpea, NBO analysis would reveal strong sigma bonds (σ) for the C-C, C-N, and C-H frameworks, and lone pairs (n) on the nitrogen atoms. Important stabilizing interactions would include hyperconjugation, such as delocalization from a C-H or C-C sigma bond into an empty antibonding orbital (σ), or from a nitrogen lone pair into an adjacent antibonding orbital (n → σ or n → π*). southampton.ac.uk These interactions are crucial for understanding the molecule's preferred conformation and electronic stability.
Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis This table provides examples of interactions that would be analyzed for bpea, based on NBO studies of similar molecules.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction | Reference |
| n(Namine) | σ(C-Cethyl) | 1.0 - 5.0 | Lone Pair Delocalization | nih.govresearchgate.net |
| σ(C-H) | σ(C-N) | 2.0 - 6.0 | Hyperconjugation | nih.govresearchgate.net |
| n(Npyridine) | π(C=Cpyridine) | > 20.0 | Resonance/Lone Pair Delocalization | nih.govresearchgate.net |
| π(C=Cpyridine) | π(C=Npyridine) | > 20.0 | Resonance/π-Delocalization | nih.govresearchgate.net |
By quantifying these delocalization effects, NBO analysis provides deep insights into the electronic structure that governs the stability and reactivity of this compound and its derivatives. researchgate.net
Force Field Development and Molecular Mechanics
Force field development and molecular mechanics (MM) are essential computational tools for studying the structure, dynamics, and interactions of large molecular systems. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. nih.gov The development of accurate force fields for metal complexes, including those with ligands like this compound, is crucial for performing molecular mechanics and molecular dynamics (MD) simulations, yet parameters for such systems are often scarce. researchgate.net
The process of developing a force field typically involves parameterizing bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms to reproduce experimental data or results from high-level quantum mechanical (QM) calculations. nih.gov For metal complexes, this often involves using QM methods like Density Functional Theory (DFT) to calculate the structures and energy profiles of the coordination environment. researchgate.net
A pertinent example is the development of AMBER force field parameters for copper(II) complexes with bis(2-pyridylmethyl)amine (BPA), a ligand structurally very similar to this compound. researchgate.net In that study, researchers used the B3LYP level of DFT to derive parameters, with atomic charges calculated using the Restrained Electrostatic Potential (RESP) method. researchgate.net The newly developed force field parameters were then validated and successfully applied in test MD simulations of the copper complex interacting with DNA. researchgate.net Such validated force fields enable detailed investigations into the binding modes and interactions of these types of complexes with biological macromolecules. The general approach for parameterization is summarized in the table below.
| Step | Description | Methods Used | Reference |
|---|---|---|---|
| 1. Quantum Mechanical (QM) Calculations | Optimize the geometry of the metal complex and calculate vibrational frequencies and energy profiles for bonded interactions (bond stretching, angle bending). | Density Functional Theory (DFT), e.g., B3LYP. | researchgate.net |
| 2. Derivation of Bonded Parameters | Fit the force field's potential energy functions to the QM energy profiles to obtain force constants and equilibrium values for bonds and angles. | Energy profile fitting methods (e.g., Seminario method). | researchgate.net |
| 3. Calculation of Atomic Charges | Determine partial atomic charges that accurately represent the electrostatic potential around the molecule. | Restrained Electrostatic Potential (RESP) fitting from QM calculations. | researchgate.net |
| 4. Validation | Perform Molecular Mechanics (MM) or Molecular Dynamics (MD) simulations using the new force field and compare the results (e.g., structural parameters, dynamic behavior) with experimental data or the initial QM calculations. | MM/MD simulations. | researchgate.netuq.edu.au |
Kinetic and Thermodynamic Theoretical Studies
Theoretical studies are pivotal in elucidating the kinetic and thermodynamic aspects of reactions involving this compound (often abbreviated as pye or bpea) and its metal complexes. These computational investigations provide deep mechanistic insights that complement experimental findings. researchgate.net
A significant area of study involves the interaction of copper(I) complexes of this compound derivatives with dioxygen (O₂). nih.govresearchgate.net Detailed kinetic and thermodynamic studies have been conducted on binuclear copper(I) complexes where two bis(2-(2-pyridyl)ethyl)amine units are linked. nih.gov These studies revealed that ligand modifications, such as adding substituents to the 4-position of the pyridyl rings, have a pronounced effect on the reversible formation of μ-η²:η²-peroxodicopper(II) complexes. nih.gov Stronger electron-donating substituents were found to lead to faster formation rates and greater thermodynamic stability of the peroxo complexes. nih.gov
The table below summarizes the influence of electronic effects on O₂ binding kinetics and thermodynamics for a series of dicopper(I) complexes with xylyl-bridged bis(2-(2-pyridyl)ethyl)amine based ligands.
| Ligand Substituent (R) | Effect on O₂ Binding Kinetics | Effect on Thermodynamic Stability of Peroxo Complex | Reference |
|---|---|---|---|
| Stronger Electron Donors | More rapid formation of the peroxo complex. | Greater stability of the [CuII2(RXYL)(O22−)]2+ product. | nih.gov |
| Electron Withdrawing Groups | No reaction with dioxygen observed in some related mononuclear complexes. | Not applicable. | nih.gov |
Furthermore, mechanistic studies on the hydroxylation of the ligand itself have been informed by theoretical calculations. For copper complexes of tridentate ligands like N,N-bis[2-(2-pyridyl)ethyl]-2-phenylethylamine, oxygenation leads to aliphatic hydroxylation. researchgate.net Mechanistic investigations suggest that the reactive intermediate is not the initially formed peroxo species, but rather a bis(μ-oxido)dicopper(III) species that arises from the homolysis of the O-O bond. researchgate.net
Theoretical DFT studies have also been employed to understand the reaction mechanism of the copper-dependent reduction of N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine to this compound. researchgate.net These calculations support the experimentally proposed pathway and provide a deeper understanding of the electronic changes occurring during the transformation. researchgate.net
Future Directions and Emerging Research Avenues
Development of Next-Generation Ligands and Complexes
The inherent flexibility of the Bis[2-(2-pyridyl)ethyl]amine structure provides a robust platform for the design of next-generation ligands. Researchers are actively exploring the introduction of various functional groups and structural modifications to fine-tune the electronic and steric properties of the resulting metal complexes.
One promising direction involves the synthesis of derivatives with altered donor properties. For instance, the substitution on the pyridine (B92270) rings or the central amine can modulate the electron-donating ability of the ligand, thereby influencing the redox potential and reactivity of the metal center. An example is the development of para-substituted N,N-bis[2-(2-pyridyl)ethyl]-2-phenylethylamine ligands, where substituents like -OMe, -Me, and -Cl have been used to systematically alter the electronic environment of the metal. acs.org
Furthermore, the creation of more complex architectures, such as linking two bpea units, is a burgeoning area of research. These dinucleating ligands can support the formation of bimetallic complexes, which are of significant interest for mimicking the active sites of metalloenzymes and for developing catalysts for multi-electron reactions. nih.gov An example is the m-xylene-linked bis[(2-(2-pyridyl)ethyl)amine] dinucleating ligand, which has been shown to form bimetallic copper complexes capable of activating dioxygen. nih.gov
The exploration of ligands with varied denticity is also a key focus. While bpea is a classic tridentate ligand, researchers are designing related tetradentate and pentadentate ligands to create more stable and coordinatively saturated metal complexes. ontosight.airesearchgate.net This approach allows for greater control over the geometry and reactivity of the metal center.
Advanced Spectroscopic and Structural Probes
The characterization of transient and highly reactive intermediates is crucial for understanding reaction mechanisms. Future research will increasingly rely on advanced spectroscopic techniques to probe the intricate details of bpea-metal complexes.
Resonance Raman spectroscopy has proven to be a powerful tool for identifying key vibrational modes of metal-ligand and metal-oxygen bonds in reactive intermediates. For example, the characteristic UV-vis absorption band and resonance Raman signals have been used to identify bis(μ-oxo)dinickel(III) complexes. acs.org Future work will likely involve the application of more sophisticated techniques, such as femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy, to capture the dynamics of these species on ultrafast timescales.
X-ray crystallography will continue to be indispensable for determining the solid-state structures of new complexes. researchgate.net However, there is a growing need to understand the solution-state structures and dynamics, which are often more relevant to catalytic applications. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including variable-temperature NMR experiments, will be crucial for elucidating the behavior of these complexes in solution. researchgate.net
Expansion of Catalytic Applications
This compound complexes have already demonstrated significant catalytic activity in a range of reactions, particularly in oxidation chemistry. researchgate.net Future research will focus on expanding the scope of these catalytic applications to new and more challenging transformations.
One area of intense interest is the development of catalysts for selective C-H bond activation and functionalization. The ability of bpea-supported metal complexes to perform hydrogen atom abstraction opens up possibilities for the direct conversion of hydrocarbons into more valuable products. acs.org For instance, bis(μ-oxo)dinickel(III) complexes have shown the ability to abstract hydrogen atoms from substrates. acs.org
Another promising avenue is the development of catalysts for small molecule activation, such as the reduction of dioxygen. nih.gov Researchers are designing bpea-based copper complexes that can efficiently catalyze the two-electron reduction of O₂ to hydrogen peroxide, a valuable and environmentally friendly oxidant. nih.gov The catalytic four-electron reduction of O₂ to water is also an important target. nih.gov
Furthermore, the application of these complexes in asymmetric catalysis is an emerging field. By incorporating chiral elements into the bpea ligand scaffold, it is possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure compounds.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly vital for advancing the field. Density Functional Theory (DFT) calculations and other theoretical methods can provide valuable insights into the electronic structure, bonding, and reactivity of bpea-metal complexes, complementing experimental observations.
Computational studies can be used to predict the geometric and electronic properties of new ligand designs before they are synthesized, guiding experimental efforts towards the most promising candidates. For example, theoretical calculations have been employed to understand the mechanistic details of reactions catalyzed by bpea complexes. researchgate.netnih.gov
The integration of experimental data from spectroscopic and kinetic studies with computational models allows for a more comprehensive understanding of reaction mechanisms. This combined approach can elucidate the roles of different intermediates and transition states, providing a rational basis for the design of more efficient and selective catalysts. For instance, kinetic studies, including kinetic deuterium (B1214612) isotope effects and Hammett analysis, combined with computational modeling, have provided detailed insights into the mechanism of ligand hydroxylation by bis(μ-oxo)dinickel(III) complexes. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis[2-(2-pyridyl)ethyl]amine, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The primary synthesis involves palladium-catalyzed cross-coupling of substituted anilines with 2-bromopyridine, as demonstrated in aryl-substituted analogs . Reduction of imine intermediates (e.g., N-(2-pyridylmethyl)-2-pyridylmethanimine) using sodium cyanoborohydride under mild acidic conditions is another route, though purification challenges due to byproducts require optimization via column chromatography or alternative reducing agents . Reaction temperature control (<60°C) and inert atmospheres (argon/nitrogen) improve yield.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its metal complexes?
- Methodological Answer :
- 1H/13C NMR : Resolves pyridyl proton environments and confirms amine protonation states .
- FTIR : Identifies N–H stretching (~3300 cm⁻¹) and pyridyl ring vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and detects fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of metal complexes .
Q. How does this compound function as a ligand in coordination chemistry, and what metal ions does it preferentially bind?
- Methodological Answer : The ligand’s tertiary amine and pyridyl groups act as electron donors, forming stable complexes with transition metals (e.g., Cu(II), Fe(II)). Preferential binding can be determined via UV-Vis titration to monitor charge-transfer bands or X-ray crystallography for structural confirmation .
Advanced Research Questions
Q. How can factorial design optimize reaction variables (e.g., solvent polarity, temperature) in synthesizing this compound-based catalysts?
- Methodological Answer : A 2k factorial design evaluates main effects and interactions. For example:
- Variables : Solvent (DMF vs. THF), temperature (25°C vs. 60°C), reducing agent (NaBH4 vs. NaCNBH3).
- Response Metrics : Yield, purity (HPLC), catalytic activity (turnover frequency).
Statistical software (e.g., Minitab) analyzes significance (p < 0.05), prioritizing critical factors .
Q. What computational strategies predict the steric and electronic effects of substituents on this compound’s catalytic performance?
- Methodological Answer :
- DFT Calculations : Model ligand-metal bond dissociation energies and frontier molecular orbitals (HOMO/LUMO) to assess redox activity .
- Molecular Dynamics (MD) : Simulate steric hindrance in bulky derivatives (e.g., 2,6-iPr2C6H3-substituted analogs) to optimize substrate access .
Q. How can researchers reconcile discrepancies between theoretical models and experimental data in the ligand’s catalytic applications?
- Methodological Answer :
- Sensitivity Analysis : Identify assumptions in computational models (e.g., solvent effects, spin states) that diverge from experimental conditions .
- In Situ Spectroscopy : Use operando IR or XAS to monitor real-time ligand behavior during catalysis .
Q. What strategies enhance the ligand’s stability under oxidative conditions in industrial catalysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
